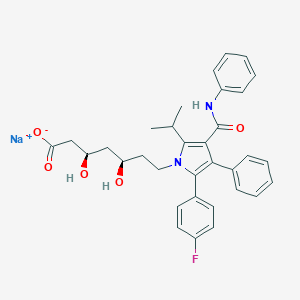

Atorvastatina sódica

Descripción general

Descripción

Atorvastatin Sodium is a widely used statin for reducing cardiovascular diseases risks. It functions primarily by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.

Synthesis Analysis

Atorvastatin is synthesized using various chemical processes. One study details the electrochemical method for determining atorvastatin using cyclic and differential pulse voltammetry, highlighting the importance of optimal experimental conditions for its synthesis and analysis (Abbar & Nandibewoor, 2013).

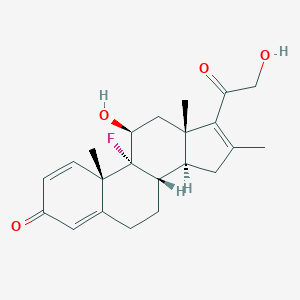

Molecular Structure Analysis

The molecular structure of atorvastatin is complex, with multiple crystal forms known. A study on the solid-state characterization of commercial crystalline and amorphous atorvastatin calcium samples provides insights into its diverse molecular structure and behavior (Shete et al., 2010).

Chemical Reactions and Properties

Atorvastatin interacts with various chemical entities, exhibiting different reactions. For instance, its interaction with cetyltrimethyl ammonium bromide enhances its voltammetric response, useful in its determination (Abbar & Nandibewoor, 2013).

Physical Properties Analysis

Studies show that atorvastatin's physical properties vary with its form, such as crystalline or amorphous. Its stability, dissolution rate, and wettability differ based on its physical state, impacting the performance and stability of dosage forms (Shete et al., 2010).

Chemical Properties Analysis

Atorvastatin's chemical properties are influenced by its interactions with other substances and conditions. It demonstrates different degradation kinetics under stress conditions and varying stability in different mediums. For example, its degradation is faster in acidic conditions compared to basic ones (Oliveira et al., 2013).

Aplicaciones Científicas De Investigación

Tratamiento de la hiperlipidemia

Atorvastatina sódica, un tipo de estatina, se utiliza principalmente en el tratamiento de la hiperlipidemia . La hiperlipidemia es una condición caracterizada por niveles notablemente más altos de lipoproteínas de muy baja densidad, lipoproteínas de baja densidad, lipoproteínas de densidad intermedia, triglicéridos y colesterol en la circulación sanguínea . Las estatinas, que pertenecen a los inhibidores de la HMG-CoA reductasa, son preferibles para la prevención primaria de la hiperlipidemia, particularmente para las personas con mayor riesgo de desarrollar enfermedades cardíacas .

Reducción del riesgo cardiovascular

Las estatinas son el agente farmacéutico de primera línea en el manejo de la hipercolesterolemia y la reducción del riesgo cardiovascular (CV) . Los estudios que describen la reducción del riesgo CV independientemente de la reducción del colesterol LDL han despertado interés en los mecanismos pleiotrópicos de las estatinas .

Reducción de los niveles de aldosterona

Estudios recientes han demostrado que la administración de estatinas en modelos animales reduce los niveles de aldosterona . Se ha observado una asociación entre el uso de estatinas y la reducción de los niveles de aldosterona en dos cohortes humanas, con las estatinas lipofílicas que muestran un efecto mayor que las estatinas hidrofílicas .

Portadores de fármacos de nanopartículas

Se han discutido los avances recientes y los resultados de los portadores de fármacos de nanopartículas para las estatinas en la terapia de la hiperlipidemia . Esto podría mejorar potencialmente la entrega y la eficacia del fármaco.

Métodos analíticos

This compound y sus sustancias relacionadas se han utilizado en el desarrollo de nuevos métodos MEKC para la separación y cuantificación simultánea .

Investigación de la formulación

This compound también se utiliza en la investigación de la formulación. Por ejemplo, los espectros FTIR revelaron que no existe interacción entre el fármaco y los excipientes de la formulación

Mecanismo De Acción

Target of Action

Atorvastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

Atorvastatin sodium is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin sodium reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes . The increased expression of these receptors enhances the uptake of LDL from the blood, thereby reducing plasma concentrations of LDL cholesterol .

Biochemical Pathways

The primary biochemical pathway affected by atorvastatin sodium is the mevalonate pathway . This pathway is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, atorvastatin sodium disrupts this pathway, leading to reduced production of these lipids .

Pharmacokinetics

Atorvastatin sodium is highly soluble and permeable, and the drug is completely absorbed after oral administration . It is subject to extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin acid is 381L, and plasma protein binding exceeds 98% . The total plasma clearance of atorvastatin acid is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of atorvastatin acid .

Result of Action

The primary result of atorvastatin sodium’s action is a significant reduction in LDL cholesterol and total cholesterol levels . Clinical studies have shown that atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular diseases, including myocardial infarction and stroke .

Action Environment

The action of atorvastatin sodium can be influenced by various environmental factors. For instance, food decreases the absorption rate of atorvastatin acid after oral administration . Additionally, drug-drug interactions with potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated .

Safety and Hazards

Direcciones Futuras

Statins like Atorvastatin have been proven to be effective in the prevention of atherosclerotic vascular disease events . Future research may focus on understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of Atorvastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

Propiedades

IUPAC Name |

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-CNZCJKERSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635405 | |

| Record name | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134523-01-6, 849811-78-5 | |

| Record name | Atorvastatin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN43058TIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

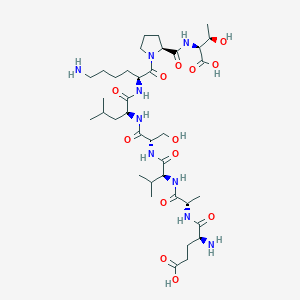

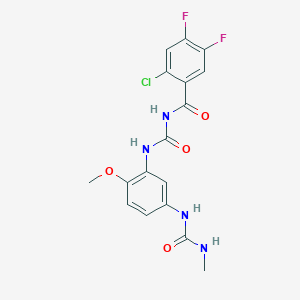

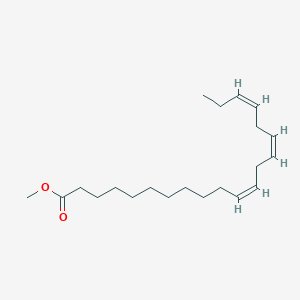

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)